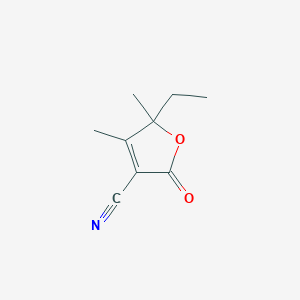
5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is an organic compound with a complex structure that includes a furan ring, nitrile group, and multiple alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the reaction can proceed through a series of steps involving condensation, cyclization, and oxidation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include metabolic processes or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Shares a similar furan ring structure but differs in functional groups.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Another furan derivative with different substituents and applications.
Properties
CAS No. |
33038-37-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-ethyl-4,5-dimethyl-2-oxofuran-3-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c1-4-9(3)6(2)7(5-10)8(11)12-9/h4H2,1-3H3 |
InChI Key |
LAFPDMBDJWFQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C(C(=O)O1)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















